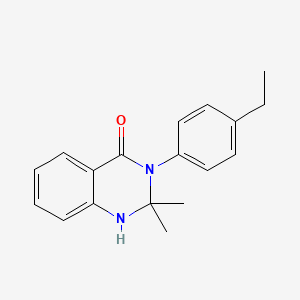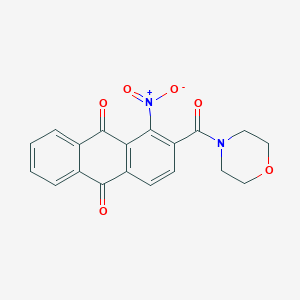![molecular formula C21H19FN4O5S B15006997 Ethyl 4-{4-(2-amino-2-oxoethyl)-3-[(3-fluorobenzoyl)amino]-5-oxo-2-thioxoimidazolidin-1-yl}benzoate](/img/structure/B15006997.png)
Ethyl 4-{4-(2-amino-2-oxoethyl)-3-[(3-fluorobenzoyl)amino]-5-oxo-2-thioxoimidazolidin-1-yl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by its unique structure, which includes a benzoate group, a fluorobenzamido group, and an imidazolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[4-(CARBAMOYLMETHYL)-3-(3-FLUOROBENZAMIDO)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Imidazolidinone Ring: This step involves the reaction of a suitable amine with a carbonyl compound to form the imidazolidinone ring.
Introduction of the Fluorobenzamido Group: This step involves the reaction of the imidazolidinone intermediate with a fluorobenzoyl chloride in the presence of a base to form the fluorobenzamido group.
Formation of the Benzoate Ester: The final step involves the esterification of the intermediate with ethyl benzoate under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of ETHYL 4-[4-(CARBAMOYLMETHYL)-3-(3-FLUOROBENZAMIDO)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE typically involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of more efficient catalysts, solvents, and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 4-[4-(CARBAMOYLMETHYL)-3-(3-FLUOROBENZAMIDO)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluorobenzamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
ETHYL 4-[4-(CARBAMOYLMETHYL)-3-(3-FLUOROBENZAMIDO)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Mecanismo De Acción
The mechanism of action of ETHYL 4-[4-(CARBAMOYLMETHYL)-3-(3-FLUOROBENZAMIDO)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
ETHYL 4-[4-(CARBAMOYLMETHYL)-3-(3-FLUOROBENZAMIDO)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE can be compared with other similar compounds, such as:
ETHYL 4-(DIETHYLAMINO)-CARBANILATE: This compound has a similar benzoate ester structure but different functional groups.
ETHYL 3-(TRIFLUOROMETHYL)CARBANILATE: This compound also contains a benzoate ester but has a trifluoromethyl group instead of a fluorobenzamido group.
Propiedades
Fórmula molecular |
C21H19FN4O5S |
|---|---|
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
ethyl 4-[4-(2-amino-2-oxoethyl)-3-[(3-fluorobenzoyl)amino]-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzoate |
InChI |
InChI=1S/C21H19FN4O5S/c1-2-31-20(30)12-6-8-15(9-7-12)25-19(29)16(11-17(23)27)26(21(25)32)24-18(28)13-4-3-5-14(22)10-13/h3-10,16H,2,11H2,1H3,(H2,23,27)(H,24,28) |
Clave InChI |
HJXZIFZYUGQBGN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)NC(=O)C3=CC(=CC=C3)F)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{4-chloro-6-[(furan-2-ylmethyl)amino]-1,3,5-triazin-2-yl}-2,3,4,5,6,6a-hexahydro-1,5-methano-3-benzazocin-7(1H)-one](/img/structure/B15006915.png)
![3-[(3-Ethyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B15006919.png)
![3'-(3,4-Dimethylphenyl)-1-{[4-(2-fluorophenyl)piperazin-1-YL]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B15006925.png)
![(5E)-1-(2,5-dimethoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B15006934.png)
![4-[(Z)-(2-{6-[(2-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]-2-methoxy-6-nitrophenol](/img/structure/B15006940.png)


![ethyl (2Z)-2-cyano-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]prop-2-enoate](/img/structure/B15006959.png)
![ethyl 6-bromo-5-hydroxy-2-[(2-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate](/img/structure/B15006962.png)

![7-{[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15006970.png)
![3-(2-Hydroxy-4-methoxyphenyl)-5-(4-methoxyphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B15006990.png)
![3,5-bis-O-[(4-methylphenyl)carbonyl]pentofuranose](/img/structure/B15006999.png)
![7-[4-imino-4-(morpholin-4-yl)butyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15007009.png)
